

Boc-D-norleucine: A Technical Guide for Drug Development Professionals

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An in-depth examination of the structure, properties, and applications of **Boc-D-norleucine** in modern peptide synthesis and pharmaceutical research.

Introduction

Boc-D-norleucine is a synthetic amino acid derivative that plays a crucial role as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of D-norleucine enhances its stability and solubility, making it a versatile tool for the synthesis of complex peptides and peptidomimetics.[1] This technical guide provides a comprehensive overview of **Boc-D-norleucine**, including its chemical structure, molecular weight, physicochemical properties, and a detailed examination of its application in Boc-based solid-phase peptide synthesis.

Chemical Structure and Physicochemical Properties

Boc-D-norleucine, systematically named (2R)-2-[(tert-butoxycarbonyl)amino]hexanoic acid, is a chiral compound featuring a six-carbon straight chain (norleucine) with a Boc-protected amine at the alpha-carbon in the D-configuration.



| Property | Value | Reference |
|---------------------|--|-----------|
| Molecular Formula | C11H21NO4 | [2] |
| Molecular Weight | 231.29 g/mol | [2] |
| CAS Number | 55674-63-0 | [3] |
| Appearance | Syrup or Liquid | [2] |
| IUPAC Name | (2R)-2-[(2-methylpropan-2- yl)oxycarbonylamino]hexanoic acid | [2] |
| Synonyms | Boc-D-Nle-OH, Boc-D-2- aminohexanoic acid | [2] |
| Density | 1.063 g/cm ³ | [2] |
| Boiling Point | 362.1 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8°C | [3] |

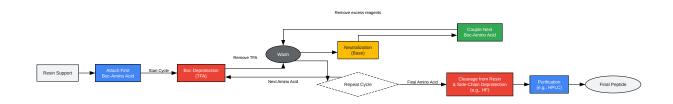
Applications in Peptide Synthesis

Boc-D-norleucine is a key reagent in the synthesis of peptides, particularly in the development of therapeutic proteins and other biologically active molecules.[1] Its non-natural D-configuration can impart increased resistance to enzymatic degradation, a desirable property for peptide-based therapeutics. The Boc protecting group is instrumental in the stepwise assembly of the peptide chain on a solid support.[4]

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS method is a well-established strategy for the chemical synthesis of peptides. The general workflow involves the sequential addition of Boc-protected amino acids, such as **Boc-D-norleucine**, to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6]





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Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Experimental Protocol: General Boc-SPPS Cycle

The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as **Boc-D-norleucine**, into a peptide chain using manual solid-phase synthesis.

Materials:

- Boc-protected amino acid (e.g., Boc-D-norleucine)
- Peptide synthesis resin (e.g., Merrifield or PAM resin)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HATU)
- Solvents for washing (e.g., DMF, Methanol)
- Cleavage cocktail (e.g., HF or TFMSA with scavengers)



Procedure:

- Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM, for 30-60 minutes.
- Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%) for about 30 minutes.[4]
- Washing: The resin is thoroughly washed with DCM and then a neutralizing solvent base like DIEA in DCM to remove residual acid.
- Neutralization: The protonated amino group is neutralized with a solution of a hindered base, such as DIEA in DCM.
- Amino Acid Coupling: The next Boc-protected amino acid (e.g., Boc-D-norleucine) is preactivated with a coupling reagent and then added to the resin. The coupling reaction is
 allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a
 qualitative test such as the Kaiser test.
- Washing: The resin is washed extensively with DCM and other solvents to remove excess reagents and byproducts.
- Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid in the peptide sequence.
- Final Cleavage: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically in the presence of scavengers to prevent side reactions.[7]
- Purification: The crude peptide is then purified, most commonly by reverse-phase highperformance liquid chromatography (RP-HPLC).

Conclusion

Boc-D-norleucine is a valuable and versatile building block for the synthesis of peptides with potential therapeutic applications. Its unique structural features, including the robust Boc



protecting group and the non-natural D-configuration, offer advantages in the design and development of novel peptide-based drugs. A thorough understanding of its properties and the methodologies for its incorporation into peptide chains, such as the Boc-SPPS workflow, is essential for researchers and scientists in the field of drug discovery.

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